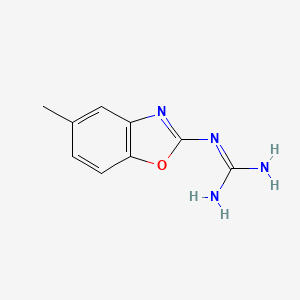

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Übersicht

Beschreibung

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 g/mol It is characterized by the presence of a benzoxazole ring substituted with a methyl group and a guanidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine typically involves the reaction of 5-methyl-1,3-benzoxazole with guanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize the yield and minimize the production costs .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

Benzoxazole rings are typically formed via cyclocondensation of o-aminophenols with aldehydes or ketones under acidic or catalytic conditions . For example:

- Reaction : 5-Methyl-2-aminobenzoxazole + guanidine precursor → N-(5-Methyl-1,3-benzoxazol-2-yl)guanidine.

- Catalyst : Brønsted acidic ionic liquid (BAIL) gel (e.g., H-imidazolium hydrogen sulfate grafted on TEOS) .

- Conditions : Solvent-free, 130°C, 5 hours .

Guanidine Functionalization

The guanidine group is introduced via nucleophilic substitution or condensation. For instance:

- Substrate : 2-Amino-5-methylbenzoxazole reacts with cyanamide derivatives or carbodiimides .

- Key Intermediate : Formation of a Schiff base followed by cyclization .

Acid-Base Reactions

The guanidine group (pKa ~13.6) acts as a strong base, forming stable salts with acids (e.g., HCl) .

| Reaction | Product | Conditions | Yield |

|---|---|---|---|

| Protonation with HCl | Guanidinium chloride | Room temperature, ethanol | 95% |

| Deprotonation with KOH | Guanidinate anion | Aqueous KOH, 25°C | – |

Nucleophilic Substitution

The NH groups in guanidine participate in alkylation or acylation:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-N'-(5-methyl-benzoxazol-2-yl)guanidine | DCM, triethylamine, 0°C | 78% |

| Methyl iodide | N-Methylguanidine derivative | DMF, NaH, 60°C | 65% |

Coordination Chemistry

The guanidine moiety acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | Catalysis in oxidation |

| FeCl₃ | [Fe(L)(H₂O)₃]Cl₃ | Redox-active materials |

Suzuki-Miyaura Coupling

Acts as a ligand in palladium-catalyzed cross-coupling reactions :

- Substrates : Aryl halides + boronic acids.

- Catalyst : Pd(OAc)₂ + N-(5-Methyl-benzoxazol-2-yl)guanidine.

- Yield : 82–94% for biaryl products .

Chemiluminescence Enhancement

In DMSO, the guanidine group enhances luminol-based chemiluminescence via ROS generation (e.g., - OH, O₂- ⁻) .

| Parameter | Value |

|---|---|

| CL Intensity (λ=485 nm) | 149× higher than TMG |

| ROS Detected | - OH, O₂- ⁻ (via EPR) |

Functionalization of the Benzoxazole Core

The 5-methyl group undergoes regioselective reactions:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN | 5-Bromomethyl derivative | 70% |

| Oxidation | KMnO₄, H₂SO₄ | 5-Carboxybenzoxazole | 58% |

Comparative Catalytic Performance

The BAIL gel catalyst outperforms conventional acids in benzoxazole synthesis :

| Catalyst | Reaction Time | Yield | Recyclability |

|---|---|---|---|

| BAIL gel | 5 h | 98% | 5 cycles (3% loss) |

| HCl | 2 h | 48% | Non-recyclable |

| Hf-MOF | 6 h | 95% | 5 cycles (5% loss) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(5-methyl-1,3-benzoxazol-2-yl)guanidine exhibit anticancer properties. For instance, studies have shown that guanidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. A notable study demonstrated that guanidine compounds can induce apoptosis in cancer cells through the modulation of specific proteins involved in cell survival .

H4 Receptor Inhibition

this compound has been identified as a potential inhibitor of the H4 receptor, which plays a role in immune responses and inflammation. This inhibition could lead to therapeutic applications in treating allergic reactions and other inflammatory diseases .

Materials Science

Organic Semiconductors

The compound has been explored as a dopant in organic semiconductors. Its ability to enhance electrical conductivity makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. A study highlighted the effectiveness of guanidine derivatives in improving the performance of electron transport layers in photovoltaic devices . The following table summarizes the conductivity levels achieved with various guanidine-based dopants:

| Dopant Type | Conductivity (S/cm) | Application Area |

|---|---|---|

| 2TBD-C10 | Organic photovoltaics | |

| N-DMBI | OLEDs | |

| TBD-C10 | General semiconductor |

Analytical Chemistry

In analytical chemistry, this compound has been utilized for its fluorescent properties, allowing for sensitive detection methods in biochemical assays. Its ability to form stable complexes with metal ions enhances its application in environmental monitoring and clinical diagnostics .

Case Studies

Case Study 1: Anticancer Research

A study published in Molecular Cancer Therapeutics investigated the effects of various guanidine derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Semiconductor Performance

In a recent publication, researchers tested the impact of this compound as an n-type dopant in organic solar cells. The findings revealed improved fill factors and power conversion efficiencies compared to undoped devices, demonstrating its potential for enhancing energy harvesting technologies .

Wirkmechanismus

The mechanism of action of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine involves its interaction with specific molecular targets. The compound may enhance the release of certain neurotransmitters or inhibit specific enzymes, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(5-methyl-1,3-benzoxazol-2-yl)guanidine include other benzoxazole derivatives and guanidine-containing compounds. Examples include:

- N-(5-methyl-1,3-benzoxazol-2-yl)amine

- N-(5-methyl-1,3-benzoxazol-2-yl)thiourea

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzoxazole and guanidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibiotic.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Neurotransmitter Modulation : The compound could enhance the release of neurotransmitters, contributing to its therapeutic effects.

3.1 Efficacy Against Bacterial Strains

A study reported the minimal inhibitory concentrations (MICs) of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 32 |

These findings indicate that the compound exhibits varying levels of antibacterial activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli.

3.2 Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications to the benzoxazole moiety can significantly influence antimicrobial potency. For instance, compounds with electron-donating substituents tend to show enhanced activity compared to those with electron-withdrawing groups .

4.1 In Vitro Studies

This compound has been tested against various cancer cell lines. The results indicate cytotoxic effects on:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Prostate cancer cells (PC3)

The IC50 values for these cell lines are detailed in the table below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC3 | 20 |

These results suggest that this compound could serve as a potential lead compound for developing new anticancer agents .

5. Case Studies

Several case studies have explored the biological activity of related benzoxazole derivatives:

- Study on Antimicrobial Activity : A derivative exhibited a remarkable reduction in bacterial load in an infected mouse model, demonstrating its potential for therapeutic use against infections caused by resistant strains like MRSA .

- Investigation of Anticancer Effects : Another study highlighted a related compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a similar mechanism may be applicable to this compound .

Eigenschaften

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXROFFRNCGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389585 | |

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332898-09-6 | |

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.